

A Technical Guide to RIP1 Kinase Inhibitor 7 (CAS: 2300982-44-7)

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Compound of Interest		
Compound Name:	RIP1 kinase inhibitor 7	
Cat. No.:	B12385368	Get Quote

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Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of programmed cell death and inflammation, making it a compelling target for therapeutic intervention in a range of diseases. This technical guide provides a comprehensive overview of **RIP1 Kinase Inhibitor 7**, also known as RIPK1-IN-7, a potent and selective inhibitor of RIPK1. This document details its physicochemical properties, biological activity, and mechanism of action. Furthermore, it provides illustrative experimental protocols for the evaluation of this and similar compounds, alongside visualizations of the relevant signaling pathways and experimental workflows.

Introduction

RIP1 Kinase Inhibitor 7 (CAS: 2300982-44-7) is a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a serine/threonine kinase that plays a pivotal role in regulating cellular stress responses, including inflammation and cell death pathways such as apoptosis and necroptosis. The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of programmed necrosis. Dysregulation of RIPK1-mediated signaling has been implicated in the pathophysiology of various inflammatory and neurodegenerative diseases. RIPK1-IN-7 has been identified as a potent and selective tool compound for studying the biological functions of RIPK1 and for exploring the therapeutic potential of RIPK1 inhibition.



Physicochemical Properties

A summary of the key physicochemical properties of **RIP1 Kinase Inhibitor 7** is presented in the table below.

Property	Value	Reference
CAS Number	2300982-44-7	[1]
Molecular Formula	C25H22F3N5O2	[2]
Molecular Weight	481.47 g/mol	[2]
IUPAC Name	1-[5-(4-amino-7- ethylpyrrolo[2,3-d]pyrimidin-5- yl)-2,3-dihydroindol-1-yl]-2-[3- (trifluoromethoxy)phenyl]ethan one	[1]
Appearance	Light yellow solid	[3]
Solubility	DMSO: 48 mg/mL (99.69 mM) Ethanol: 2 mg/mL (4.15 mM) Water: Insoluble	[2]

Biological Activity

RIP1 Kinase Inhibitor 7 demonstrates potent and selective inhibition of RIPK1 kinase activity. Its biological activity has been characterized in various in vitro and cellular assays.

Parameter	Value	Assay System	Reference
IC50 (human RIPK1)	11 nM	Enzymatic kinase assay	[4]
EC50	2 nM	TSZ-induced HT29 cell necroptosis model	[4]
Kd	4 nM	Binding affinity assay	[4]



Kinase Selectivity Profile

While RIPK1-IN-7 is a potent RIPK1 inhibitor, it also exhibits activity against a panel of other kinases at higher concentrations. This information is crucial for interpreting experimental results and understanding its potential off-target effects.

Kinase	IC ₅₀ (nM)
TrkB	7
TrkC	8
Flt4	20
TrkA	26
HRI	26
MAP4K5	27
Mer	29
AxI	35

Data sourced from MedchemExpress[4]

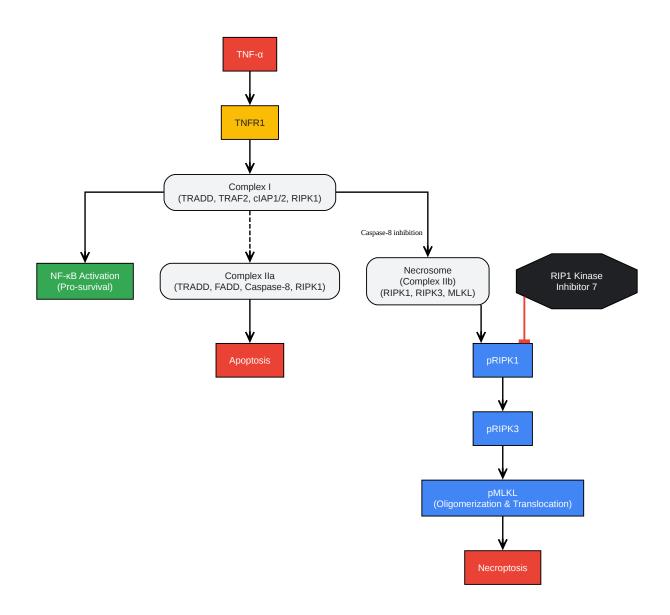
Mechanism of Action

RIP1 Kinase Inhibitor 7 exerts its biological effects by directly binding to and inhibiting the kinase activity of RIPK1. This inhibition prevents the autophosphorylation of RIPK1, a critical step in the activation of the necroptotic cell death pathway. By blocking RIPK1 kinase function, RIPK1-IN-7 effectively suppresses the downstream signaling cascade that leads to the recruitment and activation of RIPK3 and MLKL, the executioner of necroptosis.

Necroptosis Signaling Pathway

The following diagram illustrates the TNF- α induced necroptosis signaling pathway and the point of intervention for **RIP1** Kinase Inhibitor 7.





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Caption: TNF- α induced necroptosis pathway and inhibition by RIPK1-IN-7.



Experimental Protocols

The following are representative protocols for assessing the activity of RIP1 kinase inhibitors. These are intended as a guide and may require optimization for specific experimental conditions.

In Vitro RIPK1 Kinase Assay

This protocol describes a general method for measuring the enzymatic activity of RIPK1 and the inhibitory potential of compounds like RIPK1-IN-7.

Objective: To determine the IC₅₀ value of **RIP1 Kinase Inhibitor 7** against human RIPK1.

Materials:

- Recombinant human RIPK1 enzyme
- Myelin Basic Protein (MBP) as a substrate
- ATP
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- RIP1 Kinase Inhibitor 7 (dissolved in DMSO)
- ADP-Glo™ Kinase Assay (Promega) or similar ADP detection system
- 384-well white plates

Procedure:

- Prepare a serial dilution of RIP1 Kinase Inhibitor 7 in DMSO. Further dilute the compounds in kinase assay buffer.
- Add 2.5 μL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2.5 μL of RIPK1 enzyme solution to each well.

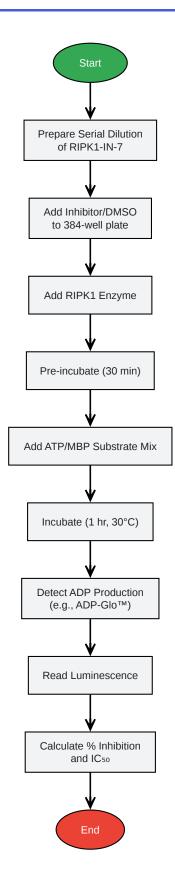






- Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
- Initiate the kinase reaction by adding 5 μ L of a solution containing ATP and MBP substrate in kinase assay buffer. The final concentrations should be optimized, for example, 10 μ M ATP and 0.2 mg/mL MBP.
- Incubate the reaction at 30°C for 1 hour.
- Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
- · Measure luminescence using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.





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Caption: Workflow for an in vitro RIPK1 kinase assay.



Cellular Necroptosis Assay (TSZ-induced)

This protocol outlines a method to assess the ability of **RIP1 Kinase Inhibitor 7** to protect cells from necroptosis induced by a combination of TNF- α , a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK), collectively known as TSZ.

Objective: To determine the EC₅₀ value of **RIP1 Kinase Inhibitor 7** in a cellular model of necroptosis.

Materials:

- HT-29 human colon adenocarcinoma cells (or other suitable cell line)
- Cell culture medium (e.g., McCoy's 5A) supplemented with 10% FBS and antibiotics
- RIP1 Kinase Inhibitor 7 (dissolved in DMSO)
- Human TNF-α
- Smac mimetic (e.g., Birinapant)
- z-VAD-FMK (pan-caspase inhibitor)
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability assay
- 96-well clear-bottom white plates

Procedure:

- Seed HT-29 cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.
- Prepare a serial dilution of **RIP1 Kinase Inhibitor 7** in cell culture medium.
- Pre-treat the cells by adding the diluted inhibitor or DMSO (vehicle control) to the wells.
 Incubate for 1-2 hours.
- Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 μM) to the wells.



- Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
- Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.
- Measure luminescence using a plate reader.
- Calculate the percent cell viability for each inhibitor concentration relative to the DMSOtreated, TSZ-stimulated control (0% viability) and the vehicle-treated, unstimulated control (100% viability).
- Determine the EC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

In Vivo Efficacy

RIP1 Kinase Inhibitor 7 has shown anti-metastatic activity in a preclinical animal model.

Model: B16 melanoma lung metastasis model[4]

Finding: RIPK1-IN-7 exhibited excellent antimetastasis activity in this experimental model.[4]

Note: Detailed protocols for in vivo studies are beyond the scope of this guide but typically involve systemic administration of the inhibitor to mice bearing tumors, followed by assessment of tumor growth and metastasis.

Conclusion

RIP1 Kinase Inhibitor 7 is a valuable research tool for investigating the roles of RIPK1 in health and disease. Its high potency and selectivity make it suitable for a wide range of in vitro and in vivo studies. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of RIPK1 inhibition. As with any small molecule inhibitor, careful consideration of its selectivity profile is essential for the accurate interpretation of experimental findings.



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